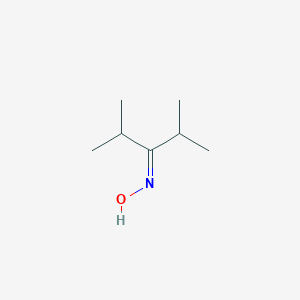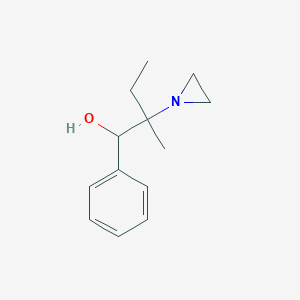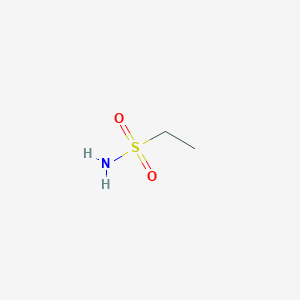
乙烷磺酰胺
描述
Ethanesulfonamide, also known as ethanesulfonamide, is an organosulfur compound with the molecular formula C2H7NO2S. It is characterized by the presence of a sulfonamide functional group, which consists of a sulfonyl group (SO2) connected to an amine group (NH2). This compound is a crystalline solid with a melting point of 60°C and a boiling point of approximately 214.9°C . Ethanesulfonamide is used in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
Ethanesulfonamide has a wide range of applications in scientific research:
作用机制
- Ethanesulfonamide is a compound with the chemical formula C₂H₇NO₂S . Its primary targets are enzymes involved in the synthesis of folic acid.
- Specifically, it acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) . PABA is essential for the production of DNA in bacteria.
Target of Action
Mode of Action
Pharmacokinetics
生化分析
Biochemical Properties
Sulfonamides, a group of compounds to which Ethanesulfonamide belongs, are known to interact with various enzymes and proteins . They are often used as inhibitors of enzymes, particularly those involved in the metabolism of bacteria, making them effective antibacterial agents
Cellular Effects
The cellular effects of Ethanesulfonamide are not well-documented. Sulfonamides, including Ethanesulfonamide, are known to have an impact on cellular processes. For instance, they can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a vital component for bacterial growth and reproduction
Molecular Mechanism
As a sulfonamide, it may act by inhibiting enzymes involved in the synthesis of folic acid in bacteria This inhibition could occur through binding interactions with the enzymes, leading to their inactivation and subsequent changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: Ethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with ammonia or an amine. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct . Another method involves the NH4I-mediated amination of sodium sulfinates, which provides an environmentally friendly route to sulfonamide compounds .
Industrial Production Methods: In industrial settings, the production of ethanesulphonamide often involves large-scale reactions using ethanesulfonyl chloride and ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
化学反应分析
Types of Reactions: Ethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: Ethanesulfonamide can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed to produce ethanesulfonic acid and ammonia.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Bases: Pyridine or sodium hydroxide are often used in substitution reactions.
Major Products Formed:
Oxidation: Ethanesulfonic acid.
Reduction: Ethylamine derivatives.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
相似化合物的比较
Methanesulfonamide: Similar structure but with a methyl group instead of an ethyl group.
Benzenesulfonamide: Contains a benzene ring attached to the sulfonamide group.
Sulfanilamide: A widely used sulfonamide antibiotic.
Uniqueness of Ethanesulfonamide: Ethanesulfonamide is unique due to its specific molecular structure, which provides distinct chemical properties and reactivity. Its relatively simple structure compared to more complex sulfonamides makes it a versatile compound in various chemical reactions and industrial applications .
属性
IUPAC Name |
ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO2S/c1-2-6(3,4)5/h2H2,1H3,(H2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRZCMUDOWDGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061752 | |
| Record name | Ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-70-3 | |
| Record name | Ethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanesulfonamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antimicrobial activity spectrum of N-(benzothiazol-2-yl)ethanesulphonamide (ES2ABT)?
A1: ES2ABT demonstrated varying degrees of in vitro and in vivo activity against both multi-resistant and cultured bacterial and fungal strains. [, ] These included Escherichia coli, Proteus species, Pseudomonas aeruginosa, Staphylococcus aureus, Candida krusei, and Candida albicans. Notably, ES2ABT showed activity against Candida krusei (ATCC 6258), while the standard antifungal drug Fluconazole did not. [, ]
Q2: Have metal complexes of ES2ABT been investigated for antimicrobial activity?
A2: Yes, researchers have synthesized and evaluated manganese(IV), cobalt(II), and zinc(II) complexes of ES2ABT. These complexes, along with the parent ligand, were tested against a similar panel of multi-resistant and cultured bacteria and fungi. Interestingly, all the compounds, including the metal complexes, displayed varying degrees of antimicrobial activity. []
Q3: What is the Lethal Concentration 50 (LC50) of ES2ABT?
A3: The Lethal Concentration 50 (LC50) of ES2ABT was determined to be 338.80 ± 28.6 ppm. [] This value falls within acceptable concentration ranges, suggesting a relatively favorable safety profile.
Q4: What spectroscopic techniques were used to characterize ES2ABT and its metal complexes?
A4: Researchers employed a range of spectroscopic techniques to characterize ES2ABT and its metal complexes, including: * Mass Spectrometry* Elemental Microanalysis* UV/VIS Spectrophotometry * Infrared Spectroscopy* Proton and 13C NMR Spectroscopy [, ]
Q5: Beyond antimicrobial applications, are there other known uses of ethanesulphonamide derivatives?
A5: Yes, ethanesulphonamide derivatives have been explored in other research contexts. For example, a study investigated the functional coupling between metabotropic glutamate receptors and G-proteins using a radioligand binding assay employing a specific ethanesulphonamide derivative, 2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulphonamide hydrochloride (LY487379). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


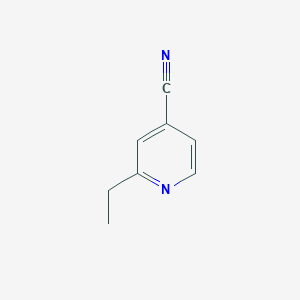

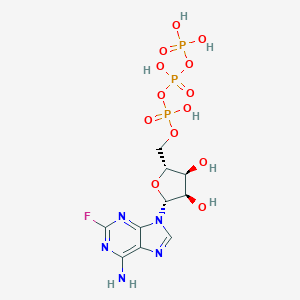
![2-[(2-Carboxy-4-nitrophenyl)disulfanyl]-5-nitrobenzoic acid](/img/structure/B75283.png)

![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)
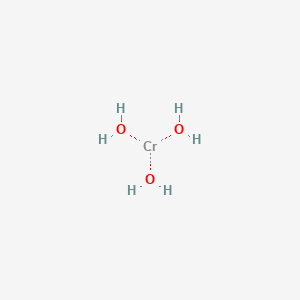
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
